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Compound of Interest

Compound Name: Amcc-DM1

Cat. No.: B15607774

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of Amcc-DM1,
a lysine-conjugated antibody-drug conjugate (ADC), using a suite of mass spectrometry (MS)
techniques. The protocols outlined below are designed to assess critical quality attributes,
including the drug-to-antibody ratio (DAR), drug load distribution, and conjugation sites.

Introduction to Amcc-DM1 Analysis

Amcc-DM1 is an ADC where the cytotoxic agent DM1 is linked to lysine residues of a
monoclonal antibody (mAb) via a non-cleavable AMCC linker. Due to the nature of lysine
conjugation, Amcc-DML1 is a heterogeneous mixture of molecules with a varying number of
drugs conjugated to different lysine sites on the antibody. This heterogeneity necessitates a
comprehensive analytical strategy to ensure product quality, efficacy, and safety. Mass
spectrometry, coupled with chromatographic separations, offers a powerful platform for the
detailed characterization of such complex biomolecules.

This document outlines protocols for four key mass spectrometry-based workflows:

» Native Mass Spectrometry (Native MS) for the determination of intact mass, drug load
distribution, and average DAR.

o Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for the analysis of
the intact ADC and its reduced subunits (heavy chain and light chain) to determine DAR.
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e Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS) as an orthogonal
method for assessing drug load distribution, although it is more commonly applied to
cysteine-linked ADCs.

o Peptide Mapping by RPLC-MS for the identification of specific lysine conjugation sites.

Native Mass Spectrometry (Native MS) for Intact
ADC Analysis

Native MS allows for the analysis of the intact Amcc-DM1 ADC under non-denaturing
conditions, preserving the protein's three-dimensional structure. This technique is particularly
useful for determining the drug load distribution and calculating the average DAR.

Experimental Workflow: Native MS
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Caption: Workflow for Native MS analysis of Amcc-DML1.
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Protocol: Native MS of Amcc-DM1

e Sample Preparation:

o Perform a buffer exchange of the Amcc-DM1 sample into a volatile, MS-compatible buffer
such as 150 mM ammonium acetate, pH 7.0. This can be achieved using size-exclusion
chromatography (SEC) spin columns or dialysis.

o Adjust the final protein concentration to approximately 1 mg/mL.
 Instrumentation and Method:

o Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a native
ESI source.

o Method 1: Direct Infusion: Infuse the sample directly into the mass spectrometer at a flow
rate of 5-10 pL/min.

o Method 2: SEC-MS: For online buffer exchange and separation of aggregates, use an
SEC column with an isocratic mobile phase of 50 mM ammonium acetate.[1]

e Mass Spectrometer Settings:

o Capillary Voltage: 1.2-1.5 kV

[e]

Source Temperature: 100-150 °C

[e]

Cone Voltage: 30-80 V (optimize to minimize in-source fragmentation)

o

Mass Range (m/z): 2000-8000

Resolution: >10,000

[¢]

o Data Analysis:

o Acquire the mass spectrum, which will show a series of charge state envelopes
corresponding to different DAR species.
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o Use deconvolution software (e.g., MaxEntl) to convert the m/z spectrum into a zero-
charge mass spectrum.

o ldentify the mass peaks for each DAR species (DARO, DAR1, DAR2, etc.).

o Calculate the average DAR using the relative abundance of each species. The DAR for a
T-DM1 sample, a similar lysine-conjugated ADC, was determined to be 3.46, which is in
good agreement with the manufacturer's reported value of 3.50.[1]

Quantitative Data Summary: Native MS
Typical Value for Lysine-
Conjugated DM1 ADC

Parameter Description

Average number of DM1
Average DAR ) 35
molecules per antibody.

Distribution of drug-loaded

DAR Range i DARO to DARS
species.
] Mass of the antibody without ~148 kDa (varies with
Mass of Unconjugated mAb ) )
any drug-linker. glycosylation)
Mass of AMCC-DM1 Mass of the linker and drug. ~958 Da

Reversed-Phase Liquid Chromatography-Mass
Spectrometry (RPLC-MS)

RPLC-MS is a robust technique for determining the average DAR of lysine-conjugated ADCs.
Analysis can be performed on the intact ADC or after reduction to separate the light and heavy
chains.

Experimental Workflow: RPLC-MS (Reduced ADC)
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Caption: Workflow for RPLC-MS analysis of reduced Amcc-DM1.
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Protocol: RPLC-MS of Reduced Amcc-DM1

o Sample Preparation (Reduction):
o To 20 ug of Amcc-DM1, add dithiothreitol (DTT) to a final concentration of 10 mM.
o Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.
o Quench the reaction by adding an equal volume of 1% formic acid.
 Instrumentation and Method:
o LC System: UHPLC system.

o Column: Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, 1000A,
2.1 mm x 50 mm).

o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.
o Gradient: A linear gradient from 20% to 60% B over 15 minutes.
o Flow Rate: 0.3 mL/min.
o Column Temperature: 80 °C.
o Mass Spectrometer: High-resolution Q-TOF or Orbitrap.
e Mass Spectrometer Settings:
o Capillary Voltage: 3.5-4.5 kV
o Source Temperature: 300-350 °C
o Mass Range (m/z): 300-4000

o Data Acquisition: Profile mode

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/product/b15607774?utm_src=pdf-body
https://www.benchchem.com/product/b15607774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Data Analysis:
o Separate the light chain (LC) and heavy chain (HC) chromatographically.

o Deconvolute the mass spectra for the LC and HC peaks to obtain the zero-charge
masses.

o ldentify the peaks corresponding to the unconjugated chains and the chains with one or
more AMCC-DM1 moieties.

o Calculate the average DAR based on the relative abundance of the different species for
both the light and heavy chains.

Suantitat E . RPLC-MS of Reduced ADC

Chain Species Theoretical Mass (Da)
Light Chain LC+0DM1 ~23,500

LC +1DM1 ~24,458

Heavy Chain HC + 0 DM1 ~50,500

HC + 1 DM1 ~51,458

HC + 2 DM1 ~52,416

HC + 3 DM1 ~53,374

Note: Masses are approximate and will vary based on the specific antibody sequence and
post-translational modifications.

Hydrophobic Interaction Chromatography (HIC) with
MS Detection

HIC separates molecules based on their hydrophobicity. For ADCs, the addition of the
hydrophobic drug-linker increases retention on the HIC column, allowing for the separation of
species with different DARs. While HIC is the gold standard for cysteine-linked ADCs, its
application to the more heterogeneous lysine-linked ADCs can be challenging but may provide
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useful orthogonal information.[2][3] Online HIC-MS methods have been developed using
volatile salts like ammonium acetate or tartrate.[4]

Experimental Workflow: HIC-MS
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Caption: Workflow for HIC-MS analysis of Amcc-DM1.

Protocol: HIC-MS of Amcc-DM1

e Sample Preparation:

o Dilute the Amcc-DM1 sample in the HIC mobile phase A.
 Instrumentation and Method:

o LC System: HPLC or UHPLC system.

o Column: HIC column (e.g., Tosoh TSKgel Butyl-NPR).

o Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0. For MS
compatibility, 2M ammonium acetate can be used.

o Mobile Phase B: 50 mM sodium phosphate, pH 7.0 (with a small percentage of
isopropanol if needed for elution). For MS compatibility, 20 mM ammonium acetate in 50%
acetonitrile/water.[5]

o Gradient: A linear gradient from 100% A to 100% B over 30-60 minutes.
o Flow Rate: 0.5-1.0 mL/min.
o Column Temperature: 25-30 °C.

o Mass Spectrometer: High-resolution Q-TOF or Orbitrap. An online desalting step may be
necessary if using non-volatile salts.

o Data Analysis:

o The chromatogram will show peaks corresponding to different DAR species, with higher
DAR species eluting later.

o Correlate the eluted peaks with their mass spectra to confirm the identity of each DAR
species.
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Quantitative Data Summary: HIC

Peak Identified Species

1 Unconjugated mAb (DARO)
2 DAR1

3 DAR2

n DARnN

Note: Resolution of individual DAR species for lysine-conjugated ADCs can be challenging due
to the high number of positional isomers.

Peptide Mapping for Conjugation Site Analysis

Peptide mapping is used to identify the specific lysine residues on the antibody that are
conjugated with AMCC-DML1. This involves enzymatic digestion of the ADC, followed by LC-
MS/MS analysis of the resulting peptides.

Experimental Workflow: Peptide Mapping

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/product/b15607774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Sample Preparation

(Amcc-DMl Sample)

y

Denaturation, Reduction, Alkylation

l

Enzymatic Digestion (e.g., Trypsin)
\- 4

e

RPLC-MS/IVVIS Analysis

(Reversed—Phase LC Separation of Peptides)

l

Tandem Mass Spectrometry (MS/MS)

-

Data Avnalysis

(Database Search of MS/MS Spectra)

.

Identify Unconjugated and
Conjugated Peptides

.

Localize AMCC-DML1 on
Specific Lysine Residues

Click to download full resolution via product page

Caption: Workflow for peptide mapping analysis of Amcc-DML1.
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Protocol: Peptide Mapping of Amcc-DM1

o Sample Preparation (Digestion):

o Denaturation, Reduction, and Alkylation: Denature the ADC in 8 M urea. Reduce with 10
mM DTT at 37 °C for 1 hour. Alkylate with 25 mM iodoacetamide in the dark at room
temperature for 30 minutes.

o Digestion: Dilute the sample to reduce the urea concentration to below 1 M. Add trypsin at
a 1:20 enzyme-to-substrate ratio and incubate overnight at 37 °C.

o Quench the digestion with 1% formic acid.
 Instrumentation and Method:
o LC System: Nano- or micro-flow UHPLC system.

o Column: C18 reversed-phase column suitable for peptide separations (e.g., 75 um ID x 15
cm).

o Mobile Phase A: 0.1% formic acid in water.

o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: A shallow gradient from 2% to 40% B over 60-120 minutes.

o Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
o Data Analysis:

o Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the
MS/MS spectra.

o The antibody sequence is used as the database.

o Define a variable modification on lysine corresponding to the mass of AMCC-DM1 (~958
Da).
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o The software will identify peptides containing this modification, thereby pinpointing the
lysine conjugation sites. For T-DM1, a similar ADC, over 29 lysine conjugation sites were
identified using this approach.[6]

: o : _ id :

Peptide Sequence Modification Site of Conjugation
...TLYLOQMNSLR... Unmodified

...TLYLQMNSLK... AMCC-DM1 Lysine (K) at position X
..SDKTHTCPPCPAPELLG... Unmodified

...SDKTHTCPPCPAPELLG... AMCC-DM1 Lysine (K) at position Y

Note: This table provides a conceptual representation. Actual data will consist of a
comprehensive list of identified conjugated peptides.

Conclusion

The mass spectrometry techniques detailed in these application notes provide a robust
framework for the comprehensive characterization of Amcc-DM1 ADCs. By employing native
MS, RPLC-MS, and peptide mapping, researchers and drug development professionals can
effectively monitor critical quality attributes such as drug-to-antibody ratio, drug load
distribution, and conjugation site occupancy. This multi-faceted analytical approach is essential
for ensuring the consistency, stability, and efficacy of Amcc-DM1 throughout its development
and manufacturing lifecycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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